molecular formula C15H20Cl3N5 B13557947 2-{1-[2-(pyrimidin-4-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminetrihydrochloride

2-{1-[2-(pyrimidin-4-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminetrihydrochloride

Cat. No.: B13557947
M. Wt: 376.7 g/mol
InChI Key: QEZYTQMQFNKJEO-UHFFFAOYSA-N
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Description

2-{1-[2-(pyrimidin-4-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminetrihydrochloride is a complex organic compound that features a benzodiazole and pyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[2-(pyrimidin-4-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminetrihydrochloride typically involves multi-step organic reactionsThe final step involves the addition of ethan-1-amine and subsequent conversion to the trihydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors, controlled temperature environments, and the use of catalysts to accelerate the reaction rates .

Chemical Reactions Analysis

Types of Reactions

2-{1-[2-(pyrimidin-4-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminetrihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-{1-[2-(pyrimidin-4-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminetrihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{1-[2-(pyrimidin-4-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminetrihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site, thereby preventing substrate interaction. This compound can also modulate signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C15H20Cl3N5

Molecular Weight

376.7 g/mol

IUPAC Name

2-[1-(2-pyrimidin-4-ylethyl)benzimidazol-2-yl]ethanamine;trihydrochloride

InChI

InChI=1S/C15H17N5.3ClH/c16-8-5-15-19-13-3-1-2-4-14(13)20(15)10-7-12-6-9-17-11-18-12;;;/h1-4,6,9,11H,5,7-8,10,16H2;3*1H

InChI Key

QEZYTQMQFNKJEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CCC3=NC=NC=C3)CCN.Cl.Cl.Cl

Origin of Product

United States

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